molecular formula C3H6O7S2 B15347248 2-Oxopropane-1,3-disulphonic acid CAS No. 690-78-8

2-Oxopropane-1,3-disulphonic acid

Cat. No.: B15347248
CAS No.: 690-78-8
M. Wt: 218.2 g/mol
InChI Key: BFSIDIWZBQSIHF-UHFFFAOYSA-N
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Description

. It is a derivative of propanoic acid where two sulfonic acid groups are attached to the first and third carbon atoms, and a ketone group is present at the second carbon atom.

Synthetic Routes and Reaction Conditions:

  • Starting from Propanoic Acid: Propanoic acid can be oxidized to form 2-oxopropane-1,3-disulfonic acid through a multi-step process involving sulfonation and oxidation reactions.

  • Direct Sulfonation: Direct sulfonation of propanone (acetone) followed by oxidation can also yield the desired compound.

Industrial Production Methods: The industrial production of 2-oxopropane-1,3-disulfonic acid typically involves large-scale sulfonation reactors where propanoic acid or propanone is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups.

Types of Reactions:

  • Oxidation: 2-oxopropane-1,3-disulfonic acid can undergo further oxidation to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides or thioethers.

  • Substitution: Substitution reactions can replace the sulfonic acid groups with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Various nucleophiles in the presence of a strong acid catalyst.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, such as propanoic acid derivatives.

  • Reduction Products: Sulfides or thioethers.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-Oxopropane-1,3-disulfonic acid has various applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-oxopropane-1,3-disulfonic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.

Molecular Targets and Pathways:

  • Enzymes: It may target specific enzymes involved in metabolic pathways.

  • Biomolecules: It can interact with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

2-Oxopropane-1,3-disulfonic acid is similar to other sulfonic acids and ketones, but its unique combination of functional groups gives it distinct properties and reactivity. Some similar compounds include:

  • Propanoic Acid: A simpler carboxylic acid without sulfonic groups.

  • Acetone: A simpler ketone without sulfonic groups.

  • Sulfonic Acids: Other sulfonic acids with different structures and reactivity profiles.

Properties

CAS No.

690-78-8

Molecular Formula

C3H6O7S2

Molecular Weight

218.2 g/mol

IUPAC Name

2-oxopropane-1,3-disulfonic acid

InChI

InChI=1S/C3H6O7S2/c4-3(1-11(5,6)7)2-12(8,9)10/h1-2H2,(H,5,6,7)(H,8,9,10)

InChI Key

BFSIDIWZBQSIHF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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